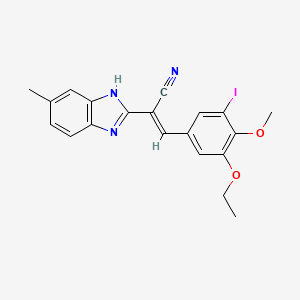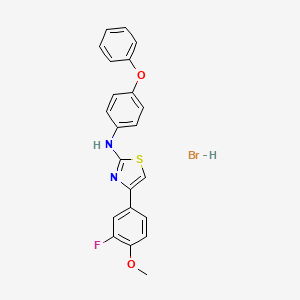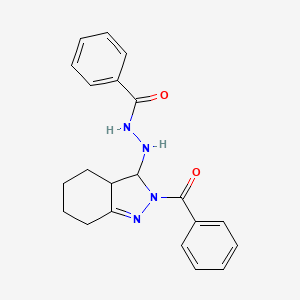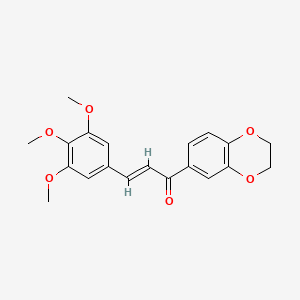
3-(3-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one
Übersicht
Beschreibung
3-(3-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one is a chemical compound that has been the subject of research in the field of medicinal chemistry. It is also known as chalcone derivative and has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one have been extensively studied. The compound has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. It has also been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, the compound has been shown to possess anticancer properties, which can help to inhibit the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one in lab experiments is its versatility. The compound has been shown to possess a range of pharmacological activities, which makes it useful for studying various biological processes. Additionally, the compound is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
One of the limitations of using 3-(3-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one in lab experiments is its potential toxicity. The compound has been shown to be toxic at high doses, which can limit its use in certain experiments. Additionally, the compound may have different effects on different cell types, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one. One of the most promising directions is in the development of new drugs based on the compound. The compound has shown potential as a lead compound for the development of new anti-inflammatory, antioxidant, anticancer, and antimicrobial drugs.
Another future direction is in the study of the compound's mechanism of action. Further research is needed to fully understand how the compound works at the molecular level, which can help to identify new targets for drug development.
Conclusion
In conclusion, 3-(3-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one is a versatile compound that has shown potential in various scientific research applications. The compound possesses a range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. While there are limitations to its use in lab experiments, the compound has promising future directions for drug development and the study of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has shown potential in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c18-14-3-1-2-12(10-14)4-6-15(19)13-5-7-16-17(11-13)21-9-8-20-16/h1-7,10-11H,8-9H2/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHSUUXPZHYIHJ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(tert-butyl)-2-oxoacetamide](/img/structure/B3877198.png)
![2-[1-(4-chlorobenzyl)-1H-imidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B3877209.png)
![2,4-bis[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3877215.png)

![4-[5,7-dibromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime](/img/structure/B3877231.png)
![N-[2-(2-allylphenoxy)ethyl]-N,3-dimethyl-2-furamide](/img/structure/B3877236.png)
![2-amino-N'-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3877244.png)



![2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B3877261.png)
![4-[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B3877266.png)
![ethyl 2-(3-bromobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877284.png)
